![molecular formula C10H7N3O5 B14393238 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate CAS No. 90072-74-5](/img/structure/B14393238.png)
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process generally includes the following steps:
Nitration: The aromatic compound is nitrated to introduce a nitro group (-NO₂).
Esterification: The nitro compound is then esterified to introduce the methoxycarbonyl group (-COOCH₃).
Diazotization: The final step involves the diazotization of the aromatic amine using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pH, and concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles (e.g., halides, hydroxides).
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH₂) under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling: Phenols or aromatic amines in the presence of a base (e.g., sodium hydroxide, NaOH) are typical.
Reduction: Reducing agents like tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic medium are used.
Major Products Formed
Substitution: Halogenated or hydroxylated aromatic compounds.
Coupling: Azo dyes and pigments.
Reduction: Aromatic amines.
Aplicaciones Científicas De Investigación
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Investigated for its potential as a labeling reagent for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of various products. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diazonio-1-[2-(methoxycarbonyl)pyridin-3-yl]ethen-1-olate
- 2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate
Uniqueness
2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate is unique due to the presence of both the diazonium and nitro groups, which impart distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
90072-74-5 |
|---|---|
Fórmula molecular |
C10H7N3O5 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
methyl 2-(2-diazoacetyl)-5-nitrobenzoate |
InChI |
InChI=1S/C10H7N3O5/c1-18-10(15)8-4-6(13(16)17)2-3-7(8)9(14)5-12-11/h2-5H,1H3 |
Clave InChI |
XEYIFZGFULQWPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


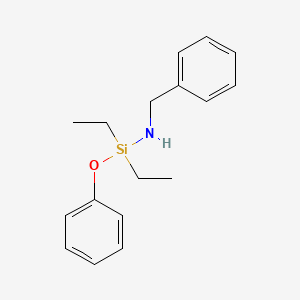

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
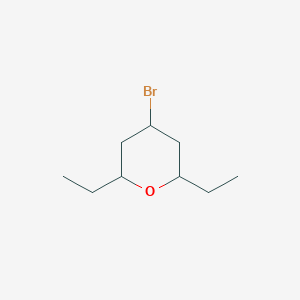
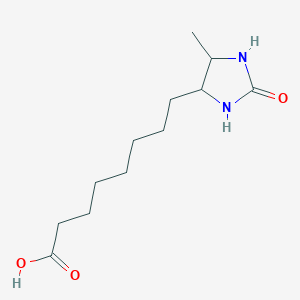


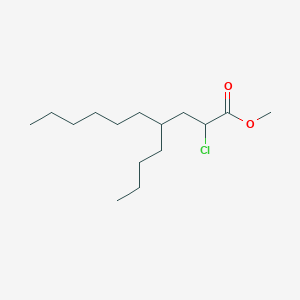
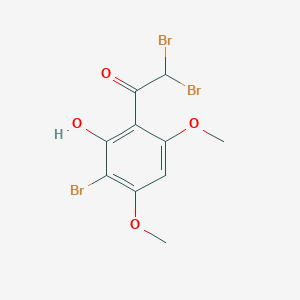
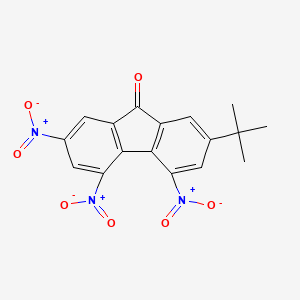

![1,1'-[(Phenylmethylene)di(4,1-phenylene)]dipyrrolidine](/img/structure/B14393252.png)

